molecular formula C23H17N3OS2 B2407146 10-{[(3-methylquinoxalin-2-yl)thio]acetyl}-10H-phenothiazine CAS No. 864939-67-3

10-{[(3-methylquinoxalin-2-yl)thio]acetyl}-10H-phenothiazine

Cat. No. B2407146
CAS RN: 864939-67-3
M. Wt: 415.53
InChI Key: JQCCKOGSWAAJQI-UHFFFAOYSA-N
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Description

10-{[(3-methylquinoxalin-2-yl)thio]acetyl}-10H-phenothiazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Scientific Research Applications

Antimicrobial and Antiviral Applications

Phenothiazines, such as those related to the specified compound, have been shown to possess broad-spectrum antimicrobial activity. They interfere with various cellular processes and can interact with biomolecules like DNA and proteins. This interaction has paved the way for their application in combating resistant infections and exploring their potential in managing microbial infections, including those resistant to conventional antibiotics. These compounds exhibit strong activity against multi-drug resistant forms of bacteria, including Mycobacterium tuberculosis, highlighting their potential role in the management of certain bacterial infections (Gangopadhyay & Karmakar, 2010; Kristiansen & Amaral, 1997).

Anticancer Properties

Phenothiazine derivatives have demonstrated significant potential as anticancer agents. Studies have revealed that these compounds, including those with the phenothiazine scaffold, exhibit anticancerous activities through mechanisms such as DNA interaction and inhibition of cell proliferation. The presence of specific substituents, such as halogens or electron-withdrawing groups, has been found to enhance their anticancer activity, indicating a promising avenue for developing novel anticancer therapies (Alonzo González-González et al., 2021; K. Pluta, Morak-Młodawska, & Jeleń, 2011).

Antiprotozoal and Antituberculosis Therapy

Phenothiazines, such as thioridazine, have been explored for their role in antiprotozoal therapy, particularly in the treatment of Chagas disease caused by Trypanosoma cruzi. Thioridazine has shown to inhibit trypanothione reductase irreversibly, an essential enzyme for the parasite's survival. This inhibition suggests its potential use as a chemotherapeutic agent for Chagas disease, warranting further studies to elucidate its effectiveness in different stages of the disease (Lo Presti et al., 2015).

properties

IUPAC Name

2-(3-methylquinoxalin-2-yl)sulfanyl-1-phenothiazin-10-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3OS2/c1-15-23(25-17-9-3-2-8-16(17)24-15)28-14-22(27)26-18-10-4-6-12-20(18)29-21-13-7-5-11-19(21)26/h2-13H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCCKOGSWAAJQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methylquinoxalin-2-yl)sulfanyl-1-phenothiazin-10-ylethanone

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